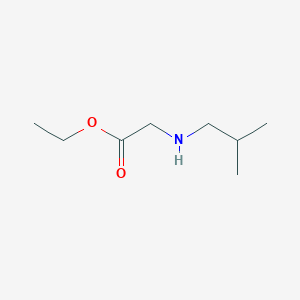![molecular formula C8H12N4 B3259353 [Bis(dimethylamino)methylene]malononitrile CAS No. 31774-36-4](/img/structure/B3259353.png)
[Bis(dimethylamino)methylene]malononitrile
Overview
Description
[Bis(dimethylamino)methylene]malononitrile is an organic compound with the molecular formula C8H12N4. It is known for its unique structure, which includes two dimethylamino groups and two nitrile groups attached to a methylene bridge. This compound is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(dimethylamino)methylene]malononitrile typically involves the reaction of malononitrile with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out in a solvent such as dry xylene, and the product is obtained after the removal of methanol by-products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in bulk for use in various chemical industries .
Chemical Reactions Analysis
Types of Reactions
[Bis(dimethylamino)methylene]malononitrile undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with primary amines and cyanoguanidine to form cyanoiminopyrimidines.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary amines, cyanoguanidine, and sodium ethoxide as a catalyst. The reactions are typically carried out under basic conditions .
Major Products
The major products formed from reactions involving this compound are heterocyclic compounds such as cyanoiminopyrimidines and other nitrogen-containing heterocycles .
Scientific Research Applications
[Bis(dimethylamino)methylene]malononitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of [Bis(dimethylamino)methylene]malononitrile involves its ability to act as a nucleophile in various chemical reactions. The dimethylamino groups and nitrile groups in its structure make it highly reactive towards electrophiles, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups attached to a methylene bridge.
Bis(methylthio)methylene malononitrile: Similar in structure but with methylthio groups instead of dimethylamino groups.
Uniqueness
[Bis(dimethylamino)methylene]malononitrile is unique due to the presence of dimethylamino groups, which enhance its reactivity and make it a versatile reagent in organic synthesis. Its ability to form stable intermediates and participate in a variety of reactions sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[bis(dimethylamino)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-11(2)8(12(3)4)7(5-9)6-10/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPULZMNGWULPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1,3-Dimethyl 2-[bis(dimethylamino)methylidene]propanedioate](/img/structure/B3259357.png)





